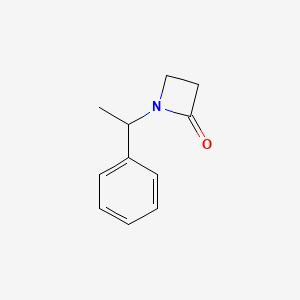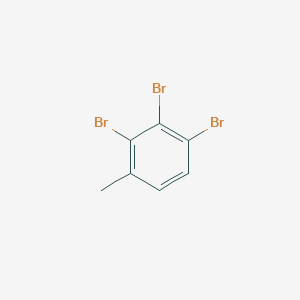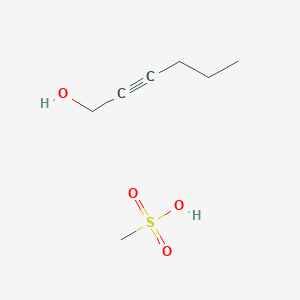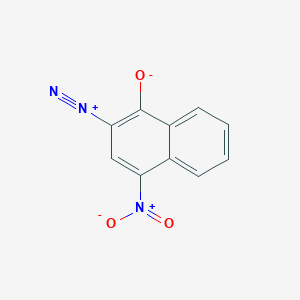
CID 71332580
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71332580” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. The methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of the compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The industrial production methods may also involve additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of the compound .
Scientific Research Applications
The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and pathways. In medicine, the compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 71332580” include those with related chemical structures and properties. These compounds may share some similarities in their synthetic routes, chemical reactions, and applications.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the distinct properties it imparts. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
101419-68-5 |
|---|---|
Molecular Formula |
Pb9Rb4 |
Molecular Weight |
2.21e+03 g/mol |
InChI |
InChI=1S/9Pb.4Rb |
InChI Key |
JYAQCMLIVJQQFO-UHFFFAOYSA-N |
Canonical SMILES |
[Rb].[Rb].[Rb].[Rb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


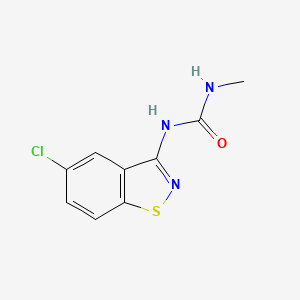
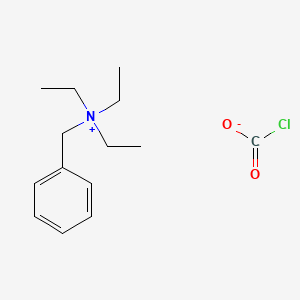
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
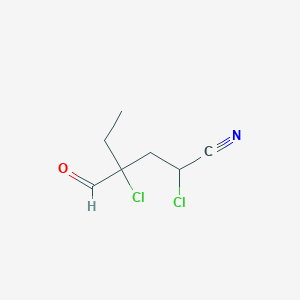
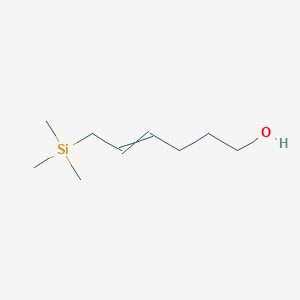
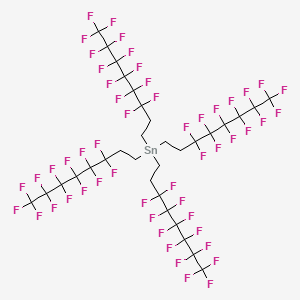
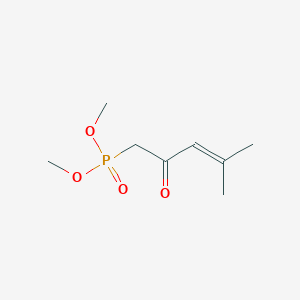
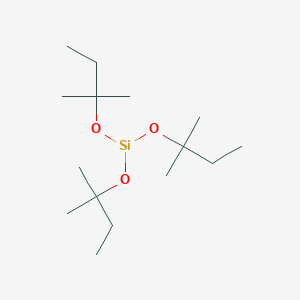
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
